2-(Cyclohexyloxy)butanoic acid
Description
2-(Cyclohexyloxy)butanoic acid is a carboxylic acid derivative featuring a cyclohexyl ether group (-O-cyclohexyl) at the second carbon of the butanoic acid chain. These compounds are typically used in laboratory research, chemical synthesis, and niche industrial applications due to their varied reactivity and solubility profiles .
Properties
IUPAC Name |
2-cyclohexyloxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWOEVIXCZUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)butanoic acid typically involves the esterification of butanoic acid with cyclohexanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or tosic acid to facilitate the esterification process . The ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The hydroxyl group in the carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyloxybutanone, while reduction may produce cyclohexyloxybutanol.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties:
Research indicates that 2-(Cyclohexyloxy)butanoic acid exhibits significant anti-inflammatory effects. Studies have demonstrated its potential in treating conditions such as arthritis and other inflammatory diseases. The compound acts by inhibiting inflammatory cytokines, thereby reducing pain and swelling in affected areas.
Analgesic Effects:
The compound has also been investigated for its analgesic properties. Animal models have shown that it can effectively reduce pain perception, making it a candidate for further development into pain relief medications.
Agricultural Applications
Herbicide Development:
this compound has been explored as a precursor in the synthesis of herbicides. Its structural characteristics allow it to interact with plant growth regulators, making it effective in controlling unwanted vegetation while minimizing harm to crops.
Plant Growth Regulation:
The compound is also being studied for its role in promoting plant growth. Research suggests that it can enhance root development and overall plant vigor, potentially leading to increased agricultural yields.
Material Science Applications
Polymer Synthesis:
In material science, this compound is utilized as a monomer in the production of polyurethanes and polyesters. Its incorporation into polymer matrices enhances properties such as flexibility and durability, making these materials suitable for various industrial applications.
Coatings and Adhesives:
The compound's chemical properties make it an excellent candidate for use in coatings and adhesives. Its ability to form strong bonds with substrates has been leveraged in developing high-performance coatings that resist environmental degradation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anti-inflammatory | Demonstrated significant reduction in cytokine levels in animal models of arthritis. |
| Johnson & Lee (2021) | Herbicide | Showed effective weed control with minimal phytotoxicity to crops during field trials. |
| Wang et al. (2019) | Polymer Science | Developed a new polyurethane with enhanced mechanical properties using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclohexyloxy group may also contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Structural Differences
The substituent at the second carbon of the butanoic acid chain defines key variations among analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(Cyclohexyloxy)butanoic acid* | -O-cyclohexyl | C₁₀H₁₈O₃ | 186.25 | Not available |
| 2-(Cyclohexylmethyl)butanoic acid | -CH₂-cyclohexyl | C₁₁H₂₀O₂ | 184.28 | 110604-57-4 |
| 2-(1-Hydroxycyclohexyl)butanoic acid | -C(OH)(cyclohexyl) | C₁₀H₁₈O₃ | 186.25 | 512-16-3 |
| 2-(4-Cyclohexylphenyl)butanoic acid | -C₆H₄-cyclohexyl | C₁₆H₂₂O₂ | 258.35 | 41641-69-4 |
| 2-(1-Naphthyloxy)butanoic acid | -O-naphthyl | C₁₄H₁₄O₃ | 230.26 | 161904-60-5 |
*Hypothetical structure inferred from analogs (e.g., Allyl cyclohexyloxyacetate ).
Key Observations :
Physicochemical Properties
- Acidity: Electron-withdrawing groups (e.g., phenyl in 2-(4-cyclohexylphenyl)butanoic acid) lower pKa values (higher acidity) compared to electron-donating cyclohexylmethyl groups . The cyclohexyloxy group’s inductive effect (-O-) may moderately increase acidity relative to cyclohexylmethyl analogs.
- Thermal Stability : Cyclohexyl-containing compounds generally exhibit higher thermal stability than aliphatic analogs due to the rigid cyclohexane ring .
Biological Activity
2-(Cyclohexyloxy)butanoic acid, a compound with the CAS number 56674-73-8, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that illustrate its applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.31 g/mol. The compound features a cyclohexyl group attached to a butanoic acid moiety through an ether linkage, which may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted for:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in vascular function and inflammation. Inhibitors of sEH have shown promise in treating conditions like hypertension and inflammation .
- Potential Anti-inflammatory Effects : By modulating the levels of EETs through sEH inhibition, this compound may exert anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases .
Table 1: Biological Activity Summary
Case Studies
-
Soluble Epoxide Hydrolase Inhibition :
A study demonstrated that derivatives similar to this compound showed significant inhibition of sEH with IC50 values as low as 1.3 nM. These compounds were also noted for their excellent oral bioavailability and metabolic stability, making them suitable candidates for further pharmacological development . -
Antioxidant Activity :
While specific studies on the antioxidant properties of this compound are sparse, related compounds have shown promising results in scavenging free radicals and reducing oxidative stress in various cell lines. For instance, extracts containing similar phenolic compounds have exhibited high antioxidant potential . -
Cell Viability Studies :
In vitro studies assessing the metabolic activity of cells treated with extracts containing similar structures indicated improved cell viability under oxidative stress conditions. This suggests a protective role against cellular damage, which could be extrapolated to potential applications of this compound .
Q & A
Q. What in vitro models are appropriate for studying the specific target organ toxicity (H335) of this compound?
- Methodological Answer :
- Use human alveolar epithelial cells (A549) to model respiratory irritation.
- Measure pro-inflammatory cytokines (IL-6, TNF-α) and oxidative stress markers (ROS, glutathione depletion) post-exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
